REACTION_CXSMILES
|
[O-]O.[C:3]1([CH:9]([CH3:11])[CH3:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(=O)=[O:13].S(=O)(=O)(O)O>O>[CH3:10][C:9]([CH3:11])([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[OH:13].[CH3:11][C:9]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[CH2:10] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]O.C1(=CC=CC=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]O.C1(=CC=CC=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]O.C1(=CC=CC=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
involves forming a reaction mixture
|
Type
|
CUSTOM
|
Details
|
previously formed
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction mixture at elevated temperature
|
Type
|
CUSTOM
|
Details
|
withdrawing
|
Type
|
CUSTOM
|
Details
|
reaction mixture from the decomposer
|
Type
|
CUSTOM
|
Details
|
removing the decomposition catalyst from the product
|
Type
|
CUSTOM
|
Details
|
withdrawn from the decomposer
|
Type
|
DISTILLATION
|
Details
|
fractionally distilling the resulting organic products
|
Type
|
CUSTOM
|
Details
|
to separately recover an acetone fraction
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction mixture in the decomposer at a temperature in the range of from 65° to 105° C.
|
Type
|
CUSTOM
|
Details
|
the decomposition reaction in the absence of added water so that the reaction mixture
|
Type
|
CUSTOM
|
Details
|
(d) withdrawing
|
Type
|
CUSTOM
|
Details
|
reaction mixture from the decomposer
|
Type
|
CONCENTRATION
|
Details
|
at cumene hydroperoxide concentrations not
|
Type
|
ADDITION
|
Details
|
and (e) adding a base to the product
|
Type
|
CUSTOM
|
Details
|
withdrawn from the decomposer in excess of amount
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)(C1=CC=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-]O.[C:3]1([CH:9]([CH3:11])[CH3:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(=O)=[O:13].S(=O)(=O)(O)O>O>[CH3:10][C:9]([CH3:11])([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[OH:13].[CH3:11][C:9]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[CH2:10] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]O.C1(=CC=CC=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]O.C1(=CC=CC=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]O.C1(=CC=CC=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
involves forming a reaction mixture
|
Type
|
CUSTOM
|
Details
|
previously formed
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction mixture at elevated temperature
|
Type
|
CUSTOM
|
Details
|
withdrawing
|
Type
|
CUSTOM
|
Details
|
reaction mixture from the decomposer
|
Type
|
CUSTOM
|
Details
|
removing the decomposition catalyst from the product
|
Type
|
CUSTOM
|
Details
|
withdrawn from the decomposer
|
Type
|
DISTILLATION
|
Details
|
fractionally distilling the resulting organic products
|
Type
|
CUSTOM
|
Details
|
to separately recover an acetone fraction
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction mixture in the decomposer at a temperature in the range of from 65° to 105° C.
|
Type
|
CUSTOM
|
Details
|
the decomposition reaction in the absence of added water so that the reaction mixture
|
Type
|
CUSTOM
|
Details
|
(d) withdrawing
|
Type
|
CUSTOM
|
Details
|
reaction mixture from the decomposer
|
Type
|
CONCENTRATION
|
Details
|
at cumene hydroperoxide concentrations not
|
Type
|
ADDITION
|
Details
|
and (e) adding a base to the product
|
Type
|
CUSTOM
|
Details
|
withdrawn from the decomposer in excess of amount
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)(C1=CC=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-]O.[C:3]1([CH:9]([CH3:11])[CH3:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(=O)=[O:13].S(=O)(=O)(O)O>O>[CH3:10][C:9]([CH3:11])([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[OH:13].[CH3:11][C:9]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[CH2:10] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]O.C1(=CC=CC=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]O.C1(=CC=CC=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]O.C1(=CC=CC=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
involves forming a reaction mixture
|
Type
|
CUSTOM
|
Details
|
previously formed
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction mixture at elevated temperature
|
Type
|
CUSTOM
|
Details
|
withdrawing
|
Type
|
CUSTOM
|
Details
|
reaction mixture from the decomposer
|
Type
|
CUSTOM
|
Details
|
removing the decomposition catalyst from the product
|
Type
|
CUSTOM
|
Details
|
withdrawn from the decomposer
|
Type
|
DISTILLATION
|
Details
|
fractionally distilling the resulting organic products
|
Type
|
CUSTOM
|
Details
|
to separately recover an acetone fraction
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction mixture in the decomposer at a temperature in the range of from 65° to 105° C.
|
Type
|
CUSTOM
|
Details
|
the decomposition reaction in the absence of added water so that the reaction mixture
|
Type
|
CUSTOM
|
Details
|
(d) withdrawing
|
Type
|
CUSTOM
|
Details
|
reaction mixture from the decomposer
|
Type
|
CONCENTRATION
|
Details
|
at cumene hydroperoxide concentrations not
|
Type
|
ADDITION
|
Details
|
and (e) adding a base to the product
|
Type
|
CUSTOM
|
Details
|
withdrawn from the decomposer in excess of amount
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)(C1=CC=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |